Cancer Risk Prediction: Creatine Riboside Elevation and Lung Cancer Odds Ratio
In a prospective nested case-control study, elevated urinary levels of creatine riboside (CR) were associated with a significantly increased risk of developing lung cancer. The adjusted odds ratio (ORadjusted) for lung cancer risk in subjects with high CR levels was 1.9 (95% CI, 1.0-3.6) compared to controls, demonstrating a nearly two-fold increase in risk [1]. In comparison, creatine, its metabolic precursor, is not a recognized cancer risk biomarker; its levels are primarily associated with dietary intake and muscle metabolism, making it a non-specific and unreliable comparator for this application.
| Evidence Dimension | Lung Cancer Risk Association (Odds Ratio) |
|---|---|
| Target Compound Data | ORadjusted = 1.9 (95% CI: 1.0-3.6) |
| Comparator Or Baseline | Controls (non-elevated urinary CR) |
| Quantified Difference | 1.9-fold increased risk |
| Conditions | Prospective Southern Community Cohort Study (SCCS), nested case-control analysis of urinary metabolites [1] |
Why This Matters
This quantitative risk association is a unique property of CR, establishing it as a specific and valuable research tool for cancer epidemiology and early detection studies, a role that creatine or creatinine cannot fulfill.
- [1] Haznadar, M., Cai, Q., Krausz, K. W., Bowman, E. D., Margono, E., Noro, R., ... & Harris, C. C. (2016). Urinary metabolite risk biomarkers of lung cancer: a prospective cohort study. Cancer Epidemiology, Biomarkers & Prevention, 25(6), 978-986. View Source
